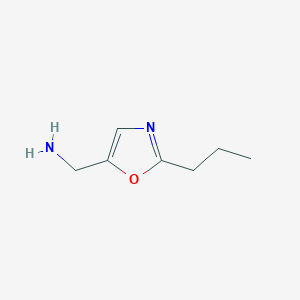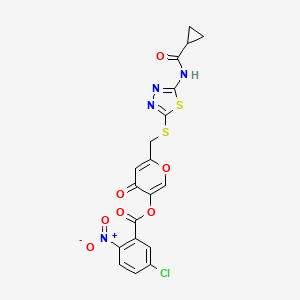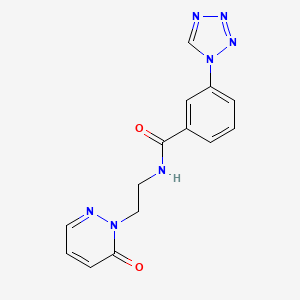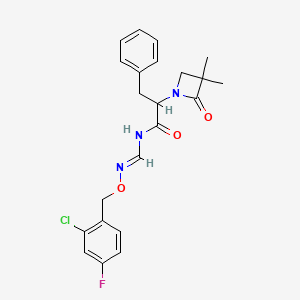
(2-丙基-1,3-恶唑-5-基)甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Propyl-1,3-oxazol-5-yl)methanamine is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of (2-Propyl-1,3-oxazol-5-yl)methanamine consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between .Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Propyl-1,3-oxazol-5-yl)methanamine are not fully detailed in the retrieved data. The boiling point and storage conditions are not specified .科学研究应用
抗菌应用
研究重点介绍了具有显着抗菌活性的新化合物的合成和评估。例如,喹啉和 1,3-恶唑的衍生物已被合成,并显示出中等至非常好的抗菌和抗真菌活性,可与一线药物相媲美 (Thomas, Adhikari, & Shetty, 2010)。这样的发现表明,包括“(2-丙基-1,3-恶唑-5-基)甲胺”在内的类似物可以探索类似的应用。
抗癌潜力
一些研究集中在合成用于抗癌应用的化合物。例如,一项关于 1,3-恶唑与吡啶基-吡唑啉的研究显示出对各种癌细胞系的显着抗癌活性,某些化合物表现出很高的效力。这表明结构类似物有可能有助于克服对药物的耐药性 (Katariya, Vennapu, & Shah, 2021)。
合成和化学应用
研究还深入探讨了用于各种应用的复杂分子的高效合成,包括使用基于喹唑啉的钌配合物的转移氢化反应 (Karabuğa, Bars, Karakaya, & Gümüş, 2015)。这些研究强调了新型合成途径的重要性,以及像“(2-丙基-1,3-恶唑-5-基)甲胺”这样的分子在催化或有机合成中作为中间体的潜力。
神经和其它药理应用
另一个研究领域涉及开发适合临床给药的神经激肽-1受体拮抗剂,突出了相关化合物在治疗呕吐、抑郁和其他疾病中发挥作用的潜力 (Harrison et al., 2001)。
作用机制
Target of Action
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These activities suggest that oxazole derivatives interact with a variety of biological targets.
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
Given the wide range of biological activities associated with oxazole derivatives, it is likely that multiple pathways are affected . The downstream effects of these interactions would depend on the specific pathway and the context of the interaction.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
(2-Propyl-1,3-oxazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain aminotransferases, altering their catalytic efficiency. Additionally, (2-Propyl-1,3-oxazol-5-yl)methanamine can interact with nucleic acids, potentially affecting transcriptional processes .
Cellular Effects
The effects of (2-Propyl-1,3-oxazol-5-yl)methanamine on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involving kinase enzymes. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, in certain cell types, (2-Propyl-1,3-oxazol-5-yl)methanamine can enhance the expression of genes involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, (2-Propyl-1,3-oxazol-5-yl)methanamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been noted to inhibit certain proteases, thereby affecting protein degradation pathways. Additionally, (2-Propyl-1,3-oxazol-5-yl)methanamine can influence gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Propyl-1,3-oxazol-5-yl)methanamine can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to (2-Propyl-1,3-oxazol-5-yl)methanamine can lead to sustained changes in cellular function, such as altered metabolic rates and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of (2-Propyl-1,3-oxazol-5-yl)methanamine vary with dosage in animal models. At low doses, it may enhance certain metabolic pathways without causing significant toxicity. At higher doses, (2-Propyl-1,3-oxazol-5-yl)methanamine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic benefits without adverse effects .
属性
IUPAC Name |
(2-propyl-1,3-oxazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-7-9-5-6(4-8)10-7/h5H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCBLYPGPOKSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(O1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2913995.png)



![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl cyclopropanecarboxylate](/img/structure/B2914006.png)
![5,6-Dihydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3(8H)-one](/img/structure/B2914008.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914009.png)

![N-(4-chlorophenyl)-2-(7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2914011.png)
![4-((4-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2914012.png)


![1-(4-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914015.png)
![3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2914017.png)
